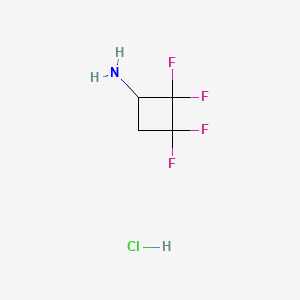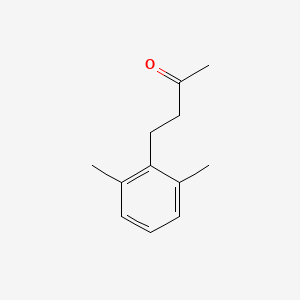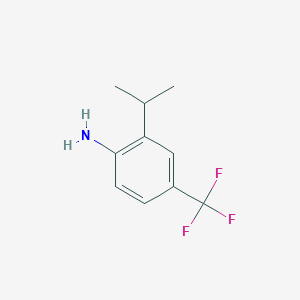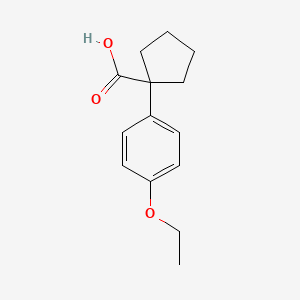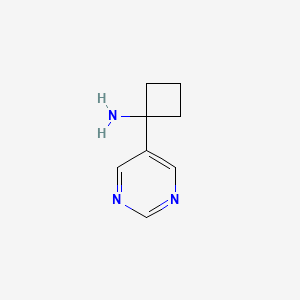
1-(Pyrimidin-5-yl)cyclobutan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Pyrimidin-5-yl)cyclobutan-1-amine is a chemical compound with the molecular formula C8H11N3 and a molecular weight of 149.19 g/mol It is a cyclobutane derivative with a pyrimidine ring attached to the cyclobutane ring via an amine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Pyrimidin-5-yl)cyclobutan-1-amine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acids or bases to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve bulk manufacturing and custom synthesis processes. These methods are designed to produce the compound in large quantities with high purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers .
Analyse Des Réactions Chimiques
Types of Reactions
1-(Pyrimidin-5-yl)cyclobutan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amine group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like alkyl halides. The reaction conditions typically involve controlled temperatures and the use of solvents to dissolve the reactants .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of this compound .
Applications De Recherche Scientifique
1-(Pyrimidin-5-yl)cyclobutan-1-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 1-(Pyrimidin-5-yl)cyclobutan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(Pyrimidin-2-yl)cyclobutan-1-amine: A similar compound with the pyrimidine ring attached at a different position.
Pyrazolo[1,5-a]pyrimidines: Compounds with a fused pyrazole and pyrimidine ring system.
Uniqueness
1-(Pyrimidin-5-yl)cyclobutan-1-amine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C8H11N3 |
|---|---|
Poids moléculaire |
149.19 g/mol |
Nom IUPAC |
1-pyrimidin-5-ylcyclobutan-1-amine |
InChI |
InChI=1S/C8H11N3/c9-8(2-1-3-8)7-4-10-6-11-5-7/h4-6H,1-3,9H2 |
Clé InChI |
BAZHAAQSSZNMAD-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C1)(C2=CN=CN=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





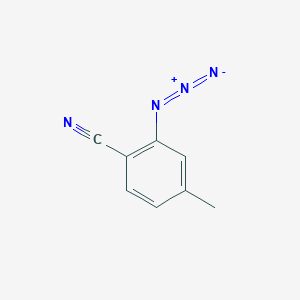
![4-Ethoxybicyclo[2.2.1]heptane-1-carboxylicacid](/img/structure/B13600173.png)




